molecular formula C9H13ClO4 B1248598 Kankanol

Kankanol

Cat. No.: B1248598
M. Wt: 220.65 g/mol
InChI Key: XNCBYWDPTVQQQZ-ZLSXHNQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and First Isolation from Cistanche tubulosa

Kankanol was first identified and isolated in 2006 through systematic phytochemical investigation of Cistanche tubulosa stems. The discovery was reported by researchers who conducted comprehensive analysis of the methanolic extract of dried stems, leading to the identification of four new iridoid glycosides designated as kankanosides A through D, alongside this compound itself and an acyclic monoterpene glycoside termed kankanoside E. The structural determination of this compound was accomplished through extensive chemical and physicochemical evidence, establishing its unique position as a chlorinated iridoid compound.

The compound was isolated alongside sixteen known compounds from the same plant source, indicating the rich phytochemical diversity present within Cistanche tubulosa. The molecular formula of this compound was established as C9H13ClO4 with a molecular weight of 220.05023661 daltons. The presence of chlorine in the molecular structure distinguished this compound from typical iridoid compounds, making it a notable addition to the growing library of halogenated natural products.

Detailed spectroscopic analysis revealed the complete structural characteristics of this compound, with the compound assigned the Chemical Abstracts Service Registry Number 906080-69-1. The three-dimensional configuration was determined through nuclear magnetic resonance spectroscopy and other analytical techniques, confirming the stereochemical arrangement of the molecule.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C9H13ClO4
Molecular Weight 220.050237 daltons
Chemical Abstracts Service Registry Number 906080-69-1
InChI Key XNCBYWDPTVQQQZ-LTCKPHBNNA-N
Year of Discovery 2006
Source Plant Cistanche tubulosa

Taxonomic Classification of Source Plant

Cistanche tubulosa belongs to the family Orobanchaceae and represents a desert heterotrophic species within the genus Cistanche. The plant exhibits parasitic characteristics, lacking chlorophyll and obtaining nutrients and water from host plant roots that it parasitizes. The taxonomic classification places Cistanche tubulosa within the order Lamiales, class Magnoliopsida, phylum Tracheophyta, and kingdom Plantae.

Recent taxonomic research has addressed long-standing confusion surrounding Cistanche tubulosa, with scientists working to resolve nomenclatural issues and establish clear species boundaries. The genus Cistanche itself comprises a taxonomically complex group where species limits have been poorly understood, making accurate classification challenging. This complexity arises partly because these parasitic plants are difficult to distinguish in field conditions and preserve poorly in herbaria.

The species was originally described by Schenk and later transferred to the genus Cistanche by Wight. The plant is distributed across arid and semi-arid regions, particularly in desert environments where it has adapted to extreme conditions through its parasitic lifestyle. Within the broader context of plant classification, Cistanche tubulosa belongs to the asterid clade, representing one of the major groups within flowering plants.

Table 2: Taxonomic Classification of Cistanche tubulosa

Taxonomic Level Classification
Kingdom Plantae
Phylum Tracheophyta
Class Magnoliopsida
Order Lamiales
Family Orobanchaceae
Genus Cistanche
Species Cistanche tubulosa
Plant Class Asterids

Historical Significance of Cistanche in Traditional Medicine

Cistanche species have maintained a prominent position in traditional medicine systems for over two millennia, with historical records documenting their use dating back to ancient Chinese medical texts. The genus Cistanche, known collectively as Rou Cong-Rong in Traditional Chinese Medicine, was first recorded in Shen Nong's Chinese Materia Medica, where it was described as dried succulent stems of cistanche species. Within traditional medical systems, these plants have earned the designation "Ginseng of the deserts," reflecting their high regard as superior tonic medicines.

Traditional applications of Cistanche species encompass a broad spectrum of therapeutic uses, including treatment of chronic renal disease, impotence, female infertility, morbid leucorrhea, profuse metrorrhagia, and senile constipation. The medicinal use extends beyond therapeutic applications to include enhancement of immunity, sexual health, antioxidation, and neuroprotection. The comprehensive traditional knowledge surrounding these plants has provided the foundation for modern scientific investigation into their bioactive constituents.

The incorporation of Cistanche tubulosa into official pharmacopoeias represents formal recognition of its medicinal value. In 2000 and 2005, Cistanche tubulosa and Cistanche deserticola were respectively indexed in the Chinese Pharmacopeia, with Cistanche tubulosa offered as an alternative to Cistanche deserticola due to similar chemical constituents and pharmacological activities. This official recognition has facilitated standardized use and quality control measures for medicinal preparations.

Traditional preparation methods involve collecting the stems in spring before sprouting, followed by slicing and drying processes to create the final medicinal product known as suosuo dayun. The historical continuity of use across multiple generations of practitioners has contributed to the accumulation of empirical knowledge regarding optimal collection times, preparation methods, and therapeutic applications.

Position of this compound in Iridoid Chemistry

This compound occupies a distinctive position within iridoid chemistry as a chlorinated monoterpene, representing an unusual structural modification within this class of natural products. Iridoids constitute a large class of cyclopentane pyran monoterpenes found widely throughout the plant kingdom, particularly in dicotyledonous plants from families including Scrophulariaceae, Oleaceae, Rubiaceae, and Orobanchaceae. The structural framework of iridoids typically consists of a bicyclic cis-fused cyclopentane-pyran system, with most compounds occurring naturally as glycosides bound to glucose.

The presence of chlorine in this compound's molecular structure distinguishes it from the majority of iridoid compounds, which typically contain only carbon, hydrogen, and oxygen atoms. This halogenation represents a rare modification within monoterpene biosynthesis, highlighting the unique enzymatic capabilities present in Cistanche tubulosa. The chlorinated nature of this compound places it among a select group of halogenated natural products that have garnered significant interest due to their potential biological activities and structural novelty.

Within the broader classification of iridoids, compounds are categorized into four main groups: iridoid glycosides, secoiridoid glycosides, non-glycosidic iridoids, and bis-iridoids. This compound belongs to the non-glycosidic iridoid category, lacking the sugar moiety that characterizes many other members of this chemical class. The structural integrity of the cyclopentane ring system in this compound contrasts with secoiridoids, where ring cleavage has occurred.

The biosynthetic pathway leading to this compound likely involves modification of standard iridoid precursors through halogenation reactions catalyzed by specific enzymes present in Cistanche tubulosa. This biotransformation represents an evolutionary adaptation that may confer specific ecological advantages or biological activities to the producing organism. The study of this compound and related chlorinated iridoids contributes to understanding the diversity of secondary metabolite biosynthesis and the evolutionary pressures that drive structural innovation in natural products.

Table 3: Classification of Iridoid Compounds

Iridoid Class Structural Characteristics Examples Source Families
Iridoid Glycosides Bicyclic with glucose attachment Aucubin, Catalpol Scrophulariaceae, Oleaceae
Secoiridoid Glycosides Ring-opened with glucose Oleuropein, Gentiopicroside Oleaceae, Gentianaceae
Non-glycosidic Iridoids Bicyclic without sugar moiety This compound, Valtrate Orobanchaceae, Valerianaceae
Bis-iridoids Dimeric iridoid structures Cantleyoside, Sylvestroside Dipsacaceae

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

(1S,4S,5R,7R,9R,11S)-9-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,5-diol

InChI

InChI=1S/C9H13ClO4/c10-6-2-4-1-5(11)9(12)3-13-8(14-6)7(4)9/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8+,9+/m1/s1

InChI Key

XNCBYWDPTVQQQZ-ZLSXHNQQSA-N

Isomeric SMILES

C1[C@@H]2C[C@H](O[C@H]3[C@@H]2[C@@]([C@@H]1O)(CO3)O)Cl

Canonical SMILES

C1C2CC(OC3C2C(C1O)(CO3)O)Cl

Synonyms

kankanol

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the foundational steps to identify and characterize Kankanol in natural or synthetic samples?

  • Methodological Answer:

Isolation : Use chromatography (HPLC, GC-MS) to separate this compound from complex matrices, guided by polarity and solubility .

Structural Confirmation : Employ spectroscopic techniques (NMR, IR) and compare spectral data with published libraries. Validate purity via melting point analysis or HPLC retention times .

Quantification : Develop a calibration curve using standards and validate via spike-recovery experiments .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer:

Target Selection : Prioritize targets based on structural analogs (e.g., phenolic compounds often exhibit antioxidant activity) .

Assay Optimization : Use dose-response curves (e.g., 0.1–100 µM) and include positive/negative controls. Validate via triplicate runs .

Statistical Thresholds : Define significance (e.g., p < 0.05) and calculate IC50/EC50 values using nonlinear regression models .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships?

  • Methodological Answer:

Derivatization Strategy : Modify functional groups (e.g., hydroxyl → methyl ether) while retaining the core scaffold .

Reaction Monitoring : Use TLC or in-situ FTIR to track progress. Optimize conditions (e.g., solvent, catalyst) via Design of Experiments (DoE) .

Characterization : Compare derivatives’ spectral data with the parent compound to confirm structural changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer:

Meta-Analysis : Systematically review studies, noting variables like cell lines (e.g., HeLa vs. primary cells) or solvent effects (DMSO vs. ethanol) .

Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines) .

Mechanistic Probes : Use knock-out models (e.g., CRISPR) or competitive inhibitors to validate target specificity .

Q. What strategies optimize this compound’s experimental conditions for reproducibility in in vivo models?

  • Methodological Answer:

Dose Standardization : Calculate pharmacokinetic parameters (e.g., bioavailability, half-life) to determine optimal dosing intervals .

Vehicle Control : Test multiple solvents (e.g., PEG-400, saline) to rule out vehicle-induced artifacts .

Blinding : Implement double-blind protocols for data collection to reduce observer bias .

Q. How can computational modeling enhance mechanistic studies of this compound?

  • Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, receptors). Validate via mutagenesis .

MD Simulations : Simulate ligand-protein interactions (100 ns trajectories) to assess stability and conformational changes .

QSAR Models : Corrogate experimental bioactivity data with molecular descriptors (e.g., logP, polar surface area) to predict novel derivatives .

Q. What ethical considerations arise when publishing conflicting data on this compound’s toxicity?

  • Methodological Answer:

Transparency : Disclose all raw data and analysis code in supplementary materials .

Authorship Criteria : Follow ICMJE guidelines to avoid disputes; clarify contributions (e.g., conceptualization vs. data curation) .

Conflict of Interest : Declare funding sources (e.g., industry grants) that may influence interpretation .

Methodological Frameworks

Q. How to formulate a FINER research question for studying this compound’s neuroprotective effects?

  • Guidance:

  • Feasible : Ensure access to neuronal models (e.g., SH-SY5Y cells) and funding for assays .
  • Novel : Investigate understudied pathways (e.g., Nrf2/ARE vs. common antioxidant mechanisms) .
  • Ethical : Adhere to IACUC protocols for animal studies .

Q. What statistical methods address variability in this compound’s pharmacokinetic data?

  • Guidance:

  • Use mixed-effects models to account for inter-individual variability .
  • Apply bootstrap resampling to estimate confidence intervals for parameters like Cmax and AUC .

Tables for Key Methodological Steps

Step Tools/Techniques Validation Criteria Reference
Structural ElucidationNMR, X-ray crystallographyMatch with reference spectra
Bioactivity ScreeningHigh-throughput assaysZ’-factor > 0.5, signal-to-noise > 3
Data Contradiction AnalysisSystematic review, PRISMA guidelinesI² < 50% for heterogeneity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kankanol
Reactant of Route 2
Kankanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.